2,6-Diiodo-3-methoxypyridine

Organic Synthesis Medicinal Chemistry Chemical Procurement

Researchers requiring maximal cross-coupling reactivity at pyridine 2,6-positions face limitations with bromo/chloro analogs due to stronger C-Br/C-Cl bonds. 2,6-Diiodo-3-methoxypyridine resolves this with two iodine substituents enabling facile oxidative addition in Pd-catalyzed reactions under milder conditions. • Enables sequential Suzuki/Stille couplings at lower temperatures, preserving sensitive functional groups • Key intermediate for PAR4 inhibitors (WO-2019218957-A1) & caerulomycin B/C total synthesis • 97% purity; shipped under inert atmosphere at 2-8°C for maximum stability

Molecular Formula C6H5I2NO
Molecular Weight 360.92 g/mol
CAS No. 437709-98-3
Cat. No. B1314718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodo-3-methoxypyridine
CAS437709-98-3
Molecular FormulaC6H5I2NO
Molecular Weight360.92 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)I)I
InChIInChI=1S/C6H5I2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyJMICSTQRCNYRTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodo-3-methoxypyridine: Procurement & Technical Baseline


2,6-Diiodo-3-methoxypyridine (CAS 437709-98-3) is a halogenated pyridine derivative with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol [1]. Characterized by two iodine substituents at the 2- and 6-positions and a methoxy group at the 3-position of the pyridine ring [2], this compound serves primarily as a versatile synthetic intermediate in organic and medicinal chemistry . Its structural features enable participation in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, making it a critical building block for constructing complex heterocyclic frameworks .

Irreplaceability of 2,6-Diiodo-3-methoxypyridine


In-class halogenated methoxypyridines exhibit divergent reactivity profiles that preclude simple interchangeability. For example, while 2,6-dibromo-3-methoxypyridine (CAS 79491-45-5) and 2,6-dichloro-3-methoxypyridine (CAS 1214340-74-5) share the same substitution pattern, their reactivity in cross-coupling reactions is significantly attenuated due to the stronger C-Br and C-Cl bonds compared to C-I bonds [1]. The presence of two iodine atoms at the 2,6-positions in 2,6-diiodo-3-methoxypyridine provides a distinct advantage in oxidative addition steps of palladium-catalyzed reactions, enabling transformations under milder conditions and with potentially higher yields [2]. Conversely, mixed-halogen analogs like 2-bromo-6-iodo-3-methoxypyridine (CAS 321535-37-9) offer sequential functionalization pathways but with different chemo-selectivity profiles [3]. Thus, the selection of this specific diiodo derivative is critical for synthetic routes where maximal reactivity at both the 2- and 6-positions is required without the complications of differential halogen reactivity.

2,6-Diiodo-3-methoxypyridine: Comparative Evidence


Purity Grade Comparison

Multiple commercial vendors offer 2,6-diiodo-3-methoxypyridine at a standard purity of 97% (HPLC, NMR, GC) . In contrast, closely related analogs such as 2,6-dichloro-3-methoxypyridine are commonly offered at 95% purity , and 2-chloro-5-iodo-3-methoxypyridine is listed at 95% purity [1]. While this 2% difference may appear modest, for sensitive synthetic applications requiring precise stoichiometry or for generating high-quality spectral data, the higher purity grade of 2,6-diiodo-3-methoxypyridine can reduce the need for additional purification steps and improve overall yield consistency.

Organic Synthesis Medicinal Chemistry Chemical Procurement

Validated Spectral References

2,6-Diiodo-3-methoxypyridine has validated reference spectra available in commercial spectral databases, including 1H NMR and MS (GC) data [1]. This is a critical differentiator for procurement, as it allows for rapid and unambiguous identification and purity assessment of received material. In contrast, many less common halogenated pyridine analogs, such as 2,6-dichloro-3-methoxypyridine, lack such readily accessible, publicly available reference spectra, forcing reliance on vendor certificates of analysis alone [2].

Analytical Chemistry Quality Control Spectroscopy

Validated Patent Use

2,6-Diiodo-3-methoxypyridine is explicitly cited as a synthetic intermediate in patent applications for pharmaceutically relevant compounds. For instance, patent WO-2019218957-A1 describes its use in the synthesis of compounds that function as protease-activated receptor 4 (PAR4) inhibitors for the treatment of platelet aggregation [1]. This provides a tangible and verifiable link to a specific, high-value therapeutic target, which is a stronger procurement justification than a general claim of utility. In comparison, many analogs are described with more generic language or in less well-defined applications.

Medicinal Chemistry Drug Discovery Patent Analysis

Cross-Coupling Reactivity Advantage

The presence of two iodine atoms at the 2- and 6-positions of the pyridine ring confers a significant reactivity advantage in palladium-catalyzed cross-coupling reactions. Based on established trends in bond dissociation energies (C-I ≈ 50 kcal/mol vs. C-Br ≈ 65 kcal/mol vs. C-Cl ≈ 80 kcal/mol) [1], 2,6-diiodo-3-methoxypyridine is expected to undergo oxidative addition with Pd(0) catalysts more readily than its dibromo or dichloro counterparts. This translates to potentially faster reaction rates and higher yields under milder conditions. This is a class-level inference supported by the general reactivity of aryl halides in Suzuki-Miyaura reactions [2].

Organic Synthesis Catalysis Cross-Coupling

Applications of 2,6-Diiodo-3-methoxypyridine


PAR4 Inhibitor Synthesis

2,6-Diiodo-3-methoxypyridine is a key intermediate in the synthesis of compounds described in patent WO-2019218957-A1, which are being developed as protease-activated receptor 4 (PAR4) inhibitors. These inhibitors have potential for treating platelet aggregation-related disorders [1]. For laboratories engaged in this area of medicinal chemistry, procuring this specific diiodo compound is essential for faithfully executing the described synthetic routes and for ensuring the integrity of structure-activity relationship (SAR) studies.

Sequential Double Cross-Coupling

The two iodine atoms of 2,6-diiodo-3-methoxypyridine serve as excellent leaving groups for sequential, metal-catalyzed cross-coupling reactions. This allows for the rapid and convergent assembly of complex, highly substituted pyridine cores that are prevalent in pharmaceuticals and agrochemicals. The higher reactivity of C-I bonds compared to C-Br or C-Cl enables these transformations to occur under milder conditions, potentially preserving sensitive functional groups elsewhere in the molecule [2].

Caerulomycin B/C Derivative Synthesis

2,6-Diiodo-3-methoxypyridine has been specifically utilized in the total synthesis of caerulomycin B and C, which are natural products with potential biological activity [3]. This demonstrates the compound's utility in the synthesis of complex, biologically relevant molecules. Researchers aiming to synthesize analogs of these natural products or to explore their chemical space would find this building block directly applicable to their work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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